N-(4-iodo-2-methylphenyl)pentanamide
Description
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYZJIRHWRDMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)pentanamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the iodination of 2-methylphenyl compounds using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The iodinated intermediate is then reacted with pentanoyl chloride in the presence of a base like pyridine to form the desired pentanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)pentanamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)pentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pentanamide moiety can interact with hydrophobic pockets in biological molecules, affecting their function and activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Key Features :
- Structure : Methoxy group at the phenyl para position.
- Pharmacology : Exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% vs. albendazole’s 50–70% reduction in human/animal cells) .
- Drug-Likeness :
- Synthetic Accessibility: Simplified synthesis using 4-anisidine and pentanoic acid, with 69% yield and 99% purity .
Comparison with N-(4-Iodo-2-Methylphenyl)Pentanamide :
- Substituent Effects : The iodine atom in the target compound increases molecular weight (333 vs. 237 g/mol) and lipophilicity (predicted higher LogP), which may reduce aqueous solubility but enhance tissue penetration.
Albendazole
Key Features :
Comparison :
- N-(4-methoxyphenyl)pentanamide retains albendazole’s efficacy but improves safety and synthetic accessibility. The iodo analog’s larger substituent may hinder binding to tubulin (albendazole’s target) but could offer novel mechanisms.
Sulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)
Key Features :
Comparison :
- The iodo derivative’s non-polar substituents may enhance blood-brain barrier penetration .
Acetamide Analogs (e.g., N-(4-Iodophenyl)Acetamide)
Key Features :
- Structure : Shorter acetamide chain (vs. pentanamide).
- Pharmacology: Limited activity data; acetamides generally show lower potency due to reduced lipophilicity .
Comparison :
- The pentanamide chain in the target compound increases LogP (predicted ~4.0 vs. ~3.0 for acetamide), enhancing lipid membrane traversal but risking higher metabolic clearance.
Physicochemical and Pharmacokinetic Comparison
*Predicted values based on substituent contributions.
Q & A
Q. What analytical approaches distinguish between isomeric byproducts in the synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a cellulose-based column.
- NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry .
Biological and Pharmacological Evaluation
Q. Q. What in vitro models are appropriate for preliminary toxicity screening of N-(4-iodo-2-methylphenyl)pentanamide?
- Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with ALT/LDH release assays.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing I with Br, altering methyl position) and test in target-specific assays. Use CoMFA or CoMSIA models to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
